molecular formula C4H3ClN2O B3024101 5-Chloro-2-hydroxypyrimidine CAS No. 214290-50-3

5-Chloro-2-hydroxypyrimidine

Cat. No.: B3024101
CAS No.: 214290-50-3
M. Wt: 130.53 g/mol
InChI Key: OCSYCDVQABSEPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. It appears as pale yellow crystals and has a molecular weight of 130.53 g/mol .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is used to prepare dimethoxy-pyrrolidylquinazolines, which act as brain-penetrable inhibitors of phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides and is a target for the treatment of neurological disorders . Additionally, this compound is used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4

Cellular Effects

This compound has been shown to influence various cellular processes. It is used to prepare compounds that act as inhibitors of phosphodiesterase 10A, which plays a role in cell signaling pathways by regulating the levels of cyclic nucleotides. This regulation can impact gene expression and cellular metabolism, potentially leading to changes in cell function . The compound’s effects on cell signaling pathways and gene expression make it a valuable tool in the study of cellular processes and the development of therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a ligand in the formation of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix 4arene complexes, which can interact with DNA and proteins, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, making this compound a valuable compound in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that certain derivatives of this compound can inhibit tumor growth in mice with epidermoid lung carcinoma . The compound’s efficacy and potential toxic effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A, which regulates the levels of cyclic nucleotides in cells . These interactions can affect metabolic flux and the levels of metabolites, making this compound a valuable tool in the study of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-hydroxypyrimidine can be synthesized through various methods. One common method involves the chlorination of 2-hydroxypyrimidine. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under controlled conditions. The reaction is carried out by heating the mixture in a sealed reactor, often under solvent-free or low solvent conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and environmentally friendly, minimizing the use of excess reagents and solvents. The use of equimolar POCl3 and heating in a sealed reactor are common practices to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions often require the presence of a base and are carried out under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

Scientific Research Applications

5-Chloro-2-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as an enzyme inhibitor also distinguishes it from other similar compounds .

Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYCDVQABSEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068947
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54326-16-8
Record name 5-Chloro-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54326-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-chloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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